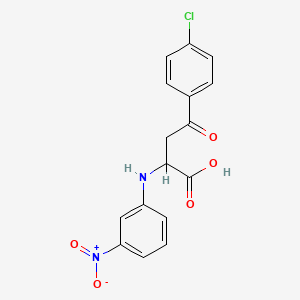

![molecular formula C16H14N2O3S2 B2804382 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole CAS No. 324045-09-2](/img/structure/B2804382.png)

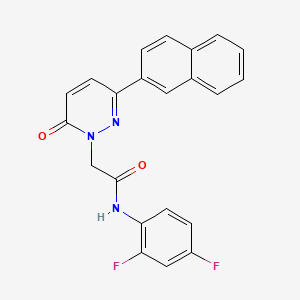

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole” is a chemical compound that has been used in scientific research . It is used as a reagent in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors . It is also used in the synthesis of active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in various studies . A common method involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis

The molecular formula of “6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole” is C9H9NOS2 . The structure of thiazole compounds is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole compounds, including “6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole”, can undergo various chemical reactions . For example, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .科学的研究の応用

Carbon-Junction N-Terminal Kinase Inhibitors

6-Ethoxy-2-mercaptobenzothiazole (also known as 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole) serves as a valuable reagent in the preparation of nitrothiazolythio benzothiazoles . These compounds are potent inhibitors of carbon-junction N-terminal kinases (JNKs). JNKs play crucial roles in cellular signaling pathways, including stress responses, apoptosis, and inflammation. By inhibiting JNKs, researchers can explore novel therapeutic strategies for various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions .

Active Pharmaceutical Ingredient Synthesis

This compound finds application in the synthesis of active pharmaceutical ingredients (APIs) . APIs are the biologically active components in medications. Researchers utilize 6-Ethoxy-2-mercaptobenzothiazole as a building block to create novel drug candidates. Its unique structure and reactivity make it a valuable intermediate in the development of potential therapeutic agents .

Matrix-Assisted Laser Desorption Mass Spectrometry (MALDI-MS)

In the field of mass spectrometry , 6-Ethoxy-2-mercaptobenzothiazole serves as a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . MALDI-MS is a powerful technique used to analyze biomolecules (such as proteins, peptides, and nucleic acids). The compound assists in ionizing and desorbing these molecules, allowing precise mass determination. Researchers rely on MALDI-MS for proteomics, metabolomics, and structural analysis of biological macromolecules .

Solubility and Compatibility

将来の方向性

特性

IUPAC Name |

6-ethoxy-2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-2-21-13-7-8-14-15(9-13)23-16(17-14)22-10-11-3-5-12(6-4-11)18(19)20/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXSOPQPDRXFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

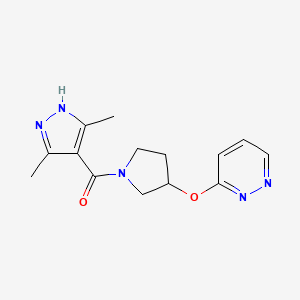

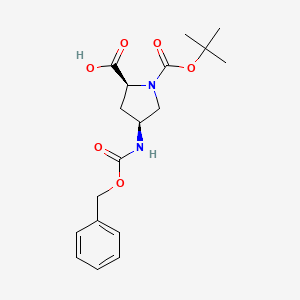

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2804305.png)

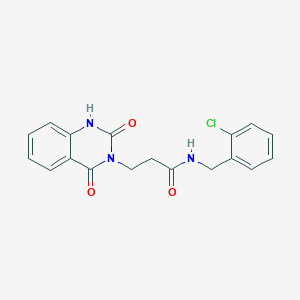

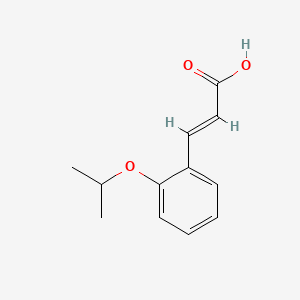

![Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2804306.png)

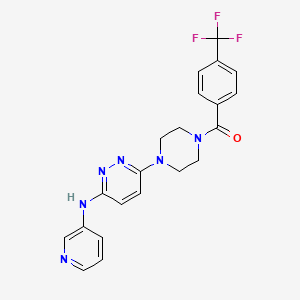

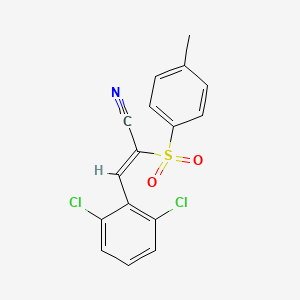

![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2804307.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2804311.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)

![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2804322.png)